Trijuganone C
Overview
Description
Trijuganone C is a new diterpenoid related to methyltanshinonate. It is a red needle crystal with the molecular formula C20H20O5 . It is a natural product found in Salvia miltiorrhiza .
Synthesis Analysis
This compound is a natural product extracted from Salvia miltiorrhiza . The specific synthesis process is not detailed in the available literature.
Molecular Structure Analysis
The structure of this compound has been proved to be 15, 16-dihydromethyltanshinoate by spectroscopic and chemical means . Its molecular weight is 340.37 . More detailed structural analysis can be found on PubChem .
Physical and Chemical Properties Analysis
This compound is a red needle crystal with the molecular formula C20H20O5 and a molecular weight of 340.37 . More detailed physical and chemical properties can be found on PubChem .
Scientific Research Applications
Bioactive Properties and Pharmacological Potential
Carvacrol (CV) and Biological Activities : Carvacrol, a phenolic monoterpenoid similar in structure to compounds like Trijuganone C, is found in essential oils of various plants and has a wide range of bioactivities including antimicrobial, antioxidant, and anticancer activities. It's particularly effective against food-borne pathogens and has shown potential in preclinical models of various carcinomas (Sharifi-Rad et al., 2018).
Glycyrrhetinic Acid and Anticancer Agents : Glycyrrhetinic acids (GAs), extracted from licorice, demonstrate notable cytotoxic effects towards various cancer cells, making them appealing as lead scaffolds for medicinal chemistry. Their structural features are crucial for their cytotoxic effects, and several semisynthetic GA derivatives have shown enhanced anticancer properties (Hussain et al., 2021).
Pentacyclic Triterpenes and Therapeutic Potential : Pentacyclic triterpenes, found in medicinal plants, exhibit a range of biological activities like anticancer, antidiabetic, and anti-inflammatory effects. However, their high lipophilicity limits their current use, and chemical derivatization is employed to improve their bioavailability. The derivatization of the core structure with heterocyclic moieties is a common approach to enhance their biological efficacy (Nistor et al., 2022).
Jujube Fruit and Health Benefits : Jujube fruit, which contains triterpenic acids similar to this compound, has a long history of use as a fruit and remedy. The main active components include vitamin C, phenolics, flavonoids, triterpenic acids, and polysaccharides. These components are associated with anticancer, anti-inflammatory, antiobesity, immunostimulating, antioxidant, hepatoprotective, and gastrointestinal protective activities (Gao et al., 2013).
Triterpenes and the Immune System : Triterpenes, a broad chemical group of active principles, are implicated in the mechanisms of action and pharmacological effects of many medicinal plants used against diseases where the immune system is implicated. They have been described as having anti-inflammatory, antiviral, antimicrobial, antitumoral, and immunomodulator effects, implicating them in the resolution of immune diseases (Ríos, 2010).
Mechanism of Action
Target of Action
Trijuganone C, a natural product extracted from Salvia miltiorrhiza, primarily targets cancer cells . It is known to inhibit the proliferation of these cells
Mode of Action
This compound interacts with its targets (cancer cells) by inducing apoptosis . This process is mediated by mitochondrial dysfunction and caspase activation . Apoptosis is a form of programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells. Mitochondrial dysfunction leads to the release of cytochrome c, which in turn activates caspases, the enzymes that carry out the cell death process.
Biochemical Pathways
These include the intrinsic (mitochondrial) pathway, which is evidently involved given the mention of mitochondrial dysfunction . Downstream effects of these pathways include the activation of caspases and the ultimate death of the cancer cell.
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell proliferation . By inducing apoptosis, this compound effectively leads to the death of cancer cells, preventing their continued growth and spread.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Trijuganone C plays a crucial role in biochemical reactions, particularly in the induction of apoptosis in cancer cells . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions primarily involves the induction of mitochondrial dysfunction and the activation of caspases, a family of proteins involved in programmed cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, thereby inhibiting the proliferation of cancer cells . This impact extends to cell signaling pathways, gene expression, and cellular metabolism, all of which are significantly affected by the presence of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through the induction of mitochondrial dysfunction and the activation of caspases . This leads to changes in gene expression, enzyme inhibition or activation, and ultimately, the induction of apoptosis .
Properties
IUPAC Name |
methyl 1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,10H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDSRFIUTJVJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928915 | |
Record name | Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135247-94-8 | |
Record name | Trijuganone C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135247948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Trijuganone C in inducing apoptosis in human leukemia cells?
A1: this compound exerts its antiproliferative effects by triggering apoptosis in human leukemia cells through the mitochondrial dysfunction pathway. [] The compound activates Bid and Bax proteins, leading to a disruption in the mitochondrial membrane potential. [] This disruption subsequently triggers the release of cytochrome c from the mitochondria into the cytosol. [] Furthermore, this compound activates caspase-3, -8, and -9, ultimately leading to the cleavage of poly (ADP-ribose) polymerase (PARP). [] Interestingly, this compound doesn't appear to affect the levels of Bcl-2 and Bcl-xL. []
Q2: What is the chemical structure of this compound and how was it elucidated?
A2: this compound is a diterpenoid with the molecular formula C20H20O5. [] Its structure was determined to be 15,16-dihydromethyltanshinoate through spectroscopic analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), and chemical methods. [] This research established that this compound belongs to the tanshinone family of diterpenes. []
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